1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
The compound “1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound . The presence of these rings suggests that this compound might have interesting chemical properties and could be used in various applications, such as pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring. These rings are likely to influence the compound’s reactivity and other chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and pyridine rings. These rings can participate in various types of reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridine rings could influence its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Diversity
The synthesis of pyrazolo[3,4-b]pyridines, including compounds similar to "1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole," involves diverse substituents at key positions to explore their biomedical applications. Donaire-Arias et al. (2022) review the extensive diversity of substituents in the synthesis of 1H-pyrazolo[3,4-b]pyridines, highlighting the synthetic methods used and their potential biomedical applications (Donaire-Arias et al., 2022). These synthetic strategies provide a foundation for developing new compounds with improved biological activities.
Biomedical Applications
The structural motif of pyrazolo[3,4-b]pyridines, closely related to the query compound, is associated with a range of biomedical applications. The review by Donaire-Arias et al. (2022) covers various biomedical applications of 1H-pyrazolo[3,4-b]pyridines, suggesting potential therapeutic uses in cancer, microbial infections, and other diseases. The versatility in chemical modifications allows for the targeting of different biological pathways (Donaire-Arias et al., 2022).
Molecular Docking and Antimicrobial Activity
Compounds with the pyrazolo[3,4-b]pyridine core have been studied for their antimicrobial activity. Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines and evaluated their antimicrobial activities, highlighting the importance of molecular docking studies in identifying potential antimicrobial agents (Katariya et al., 2021). This suggests that compounds similar to "this compound" could also exhibit significant antimicrobial properties when designed and synthesized appropriately.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It is known that similar compounds can act as inhibitors of certain biochemical processes .
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can influence the metabolism of alcohol and other substrates processed by this enzyme. Additionally, the compound’s structure allows it to form stable complexes with certain proteins, potentially altering their function and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit liver alcohol dehydrogenase is one such example, where it binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, it can interact with DNA and RNA, influencing transcription and translation processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. For instance, its interaction with liver alcohol dehydrogenase can alter the metabolism of alcohol and other related substrates .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-6-9-17-12-3-1-2-11(12)13(16-17)10-4-7-15-8-5-10/h4-5,7-8H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQRQXVLPMZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=NC=C3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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